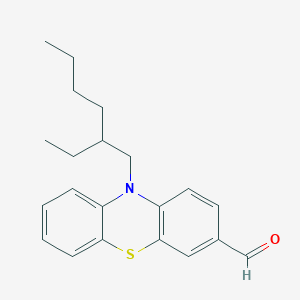
10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde is an organic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical and chemical industries. This compound is characterized by the presence of a phenothiazine core substituted with a 2-ethylhexyl group and an aldehyde functional group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of phenothiazine, followed by the introduction of the 2-ethylhexyl group through alkylation reactions. The final step involves the formylation of the phenothiazine derivative to introduce the aldehyde group at the 3-position. This can be achieved using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications.
化学反応の分析
Types of Reactions
10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenothiazine core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 10-(2-Ethylhexyl)-10H-phenothiazine-3-carboxylic acid.
Reduction: 10-(2-Ethylhexyl)-10H-phenothiazine-3-methanol.
Substitution: Various substituted phenothiazine derivatives depending on the electrophile used.
科学的研究の応用
10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde is largely dependent on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The phenothiazine core can interact with various molecular targets, including receptors and ion channels, influencing cellular signaling pathways.
類似化合物との比較
Similar Compounds
10-(2-Ethylhexyl)-10H-phenothiazine: Lacks the aldehyde group, resulting in different chemical reactivity and biological activity.
10H-Phenothiazine-3-carbaldehyde: Lacks the 2-ethylhexyl group, affecting its solubility and interaction with biological targets.
2-Ethylhexyl acrylate: A structurally related compound used in polymer chemistry but with different functional groups and applications.
Uniqueness
10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde is unique due to the combination of the phenothiazine core, the 2-ethylhexyl group, and the aldehyde functional group. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
501116-23-0 |
|---|---|
分子式 |
C21H25NOS |
分子量 |
339.5 g/mol |
IUPAC名 |
10-(2-ethylhexyl)phenothiazine-3-carbaldehyde |
InChI |
InChI=1S/C21H25NOS/c1-3-5-8-16(4-2)14-22-18-9-6-7-10-20(18)24-21-13-17(15-23)11-12-19(21)22/h6-7,9-13,15-16H,3-5,8,14H2,1-2H3 |
InChIキー |
MHCDVXFHBRKUFT-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CN1C2=C(C=C(C=C2)C=O)SC3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4S)-4-Methyl-6-[(oxan-2-yl)oxy]hexan-1-ol](/img/structure/B14248862.png)

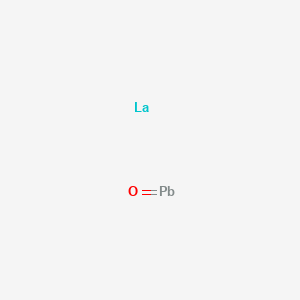
![11-[2-(2-Aminoethoxy)ethoxy]undecane-1-thiol](/img/structure/B14248877.png)
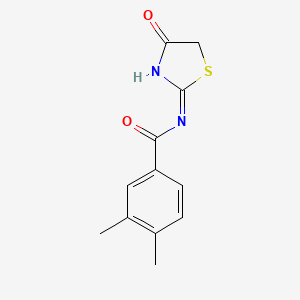
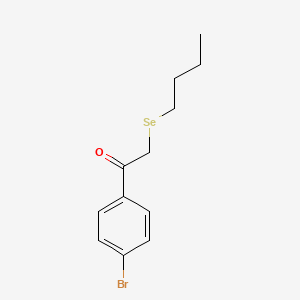
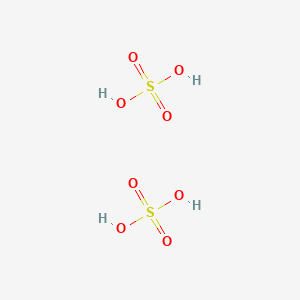
![(E,E)-N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]bis[1-(quinolin-2-yl)methanimine]](/img/structure/B14248906.png)
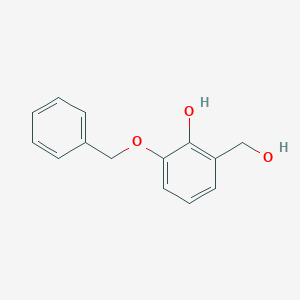
![[1,1'-Bi(cyclohexane)]-1-yl 2-methylprop-2-enoate](/img/structure/B14248919.png)

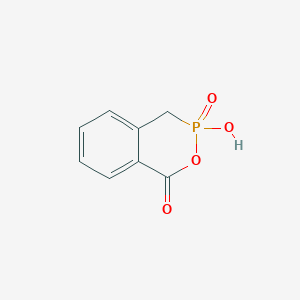
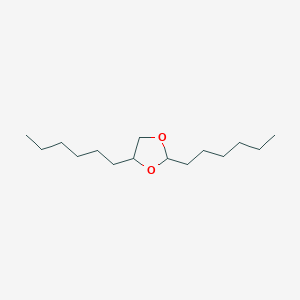
![6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B14248956.png)
